

An In-depth Technical Guide to Cancer Therapeutics: C595 and IK-595

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D595

Cat. No.: B1669713

[Get Quote](#)

A Note on the Topic: Initial searches for "D595" did not yield results consistent with a therapeutic agent in the field of drug development. It is highly probable that this was a typographical error. Based on the context of the request for a technical guide for researchers and scientists, this document provides a comprehensive overview of two relevant therapeutic candidates: C595, an antibody targeting MUC1, and IK-595, a MEK/RAF molecular glue.

Part 1: C595 - A Monoclonal Antibody Targeting MUC1 in Cancer

Discovery and Origin

C595 is a murine IgG3 monoclonal antibody that specifically recognizes a peptide epitope, ARG-PRO-ALA-PRO, within the protein core of Mucin 1 (MUC1).[1][2][3] MUC1 is a transmembrane glycoprotein that is overexpressed and aberrantly glycosylated in a variety of carcinomas, including pancreatic, breast, and bladder cancers, making it an attractive target for cancer therapy.[1][4][5] The hypoglycosylation of MUC1 on cancer cells exposes the core peptide epitopes, which are normally masked in healthy tissues.[5] The C595 antibody was developed to selectively bind to this cancer-associated form of MUC1.[6]

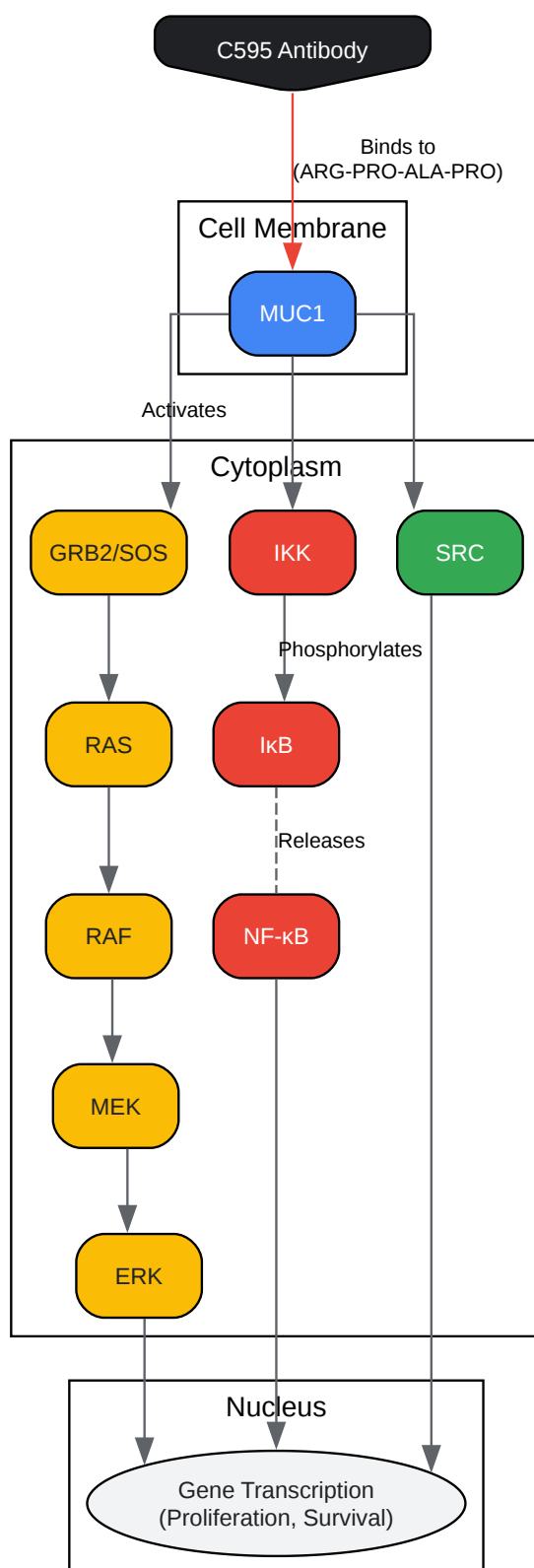
Mechanism of Action and Therapeutic Strategy

The primary therapeutic application of C595 is as a targeting agent for the delivery of cytotoxic payloads, such as radionuclides, to MUC1-expressing tumor cells. This approach, known as radioimmunotherapy, aims to achieve targeted killing of cancer cells while minimizing damage

to healthy tissues.[4][7] C595 has been investigated in preclinical models for ovarian and pancreatic cancer.[5][8]

Signaling Pathway

MUC1 is known to be involved in various signaling pathways that promote tumor progression, including the ERK, SRC, and NF-kappa-B pathways. In activated T-cells, MUC1 can also influence the Ras/MAPK pathway. By targeting MUC1, C595-based therapies can potentially disrupt these oncogenic signaling cascades in addition to delivering a cytotoxic payload.



[Click to download full resolution via product page](#)

Caption: MUC1 Signaling Pathways Targeted by C595.

Experimental Protocols

1.4.1 Conjugation of p-SCN-Bn-DOTA to C595 mAb

A common method for preparing C595 for radioimmunotherapy involves conjugation with a chelator like p-SCN-Bn-DOTA.

- **Buffer Exchange:** The C595 mAb is buffer-exchanged into metal-free phosphate-buffered saline (PBS) using a 50 kDa Amicon® centrifugal filter unit to remove sodium azide.[\[9\]](#)
- **Incubation:** Purified C595 (1 mg) is incubated with a 20- to 100-fold molar excess of p-SCN-Bn-DOTA in a 0.1 M sodium bicarbonate buffer (pH 8.5).[\[9\]](#)
- **Reaction Conditions:** The reaction is carried out for 2 hours at 37°C in a ThermoMixer® at 700 RPM.[\[9\]](#)
- **Purification:** The resulting DOTA-C595 conjugate is purified to remove unconjugated chelator.

1.4.2 Radiolabeling of DOTA-C595

The DOTA-C595 conjugate can be radiolabeled with various radionuclides for imaging and therapy.

- **For ^{177}Lu -DOTA-C595:** 40 MBq of $^{177}\text{LuCl}_3$ and 500 μg of DOTA-C595 are added to 100 μL of 0.5 M ammonium acetate (pH 6).[\[9\]](#)
- **For $^{99\text{m}}\text{Tc}$ labeling:** 0.1 mg of stannous chloride is added to a vial containing 500 μL of 10% acetic acid. 100 μg of DOTA-C595 is added, followed by 200 MBq of freshly eluted $^{99\text{m}}\text{Tc}$. Sodium bicarbonate is added to achieve a pH of 7, and the reaction is incubated at room temperature for 2 hours.[\[9\]](#)

Quantitative Data

Parameter	Value	Reference
C595 Isotype	Murine IgG3	
Epitope	ARG-PRO-ALA-PRO	[1] [2] [3]
Optimal DOTA:C595 Molar Ratio	4:1	[7] [10]
¹⁷⁷ Lu-DOTA-C595 Cellular Binding	Significantly greater in PANC-1 (high MUC1) vs. AsPC-1 (low MUC1) at >100 nM	[7] [9]
²¹³ Bi-C595 Tumor:Blood Ratio (in vivo)	5.8	[8]
²¹³ Bi-C595 Maximum Tolerated Dose (in vivo)	>1180 MBq/kg	[8]

Part 2: IK-595 - A MEK/RAF Molecular Glue for RAS- and RAF-Altered Cancers

Discovery and Origin

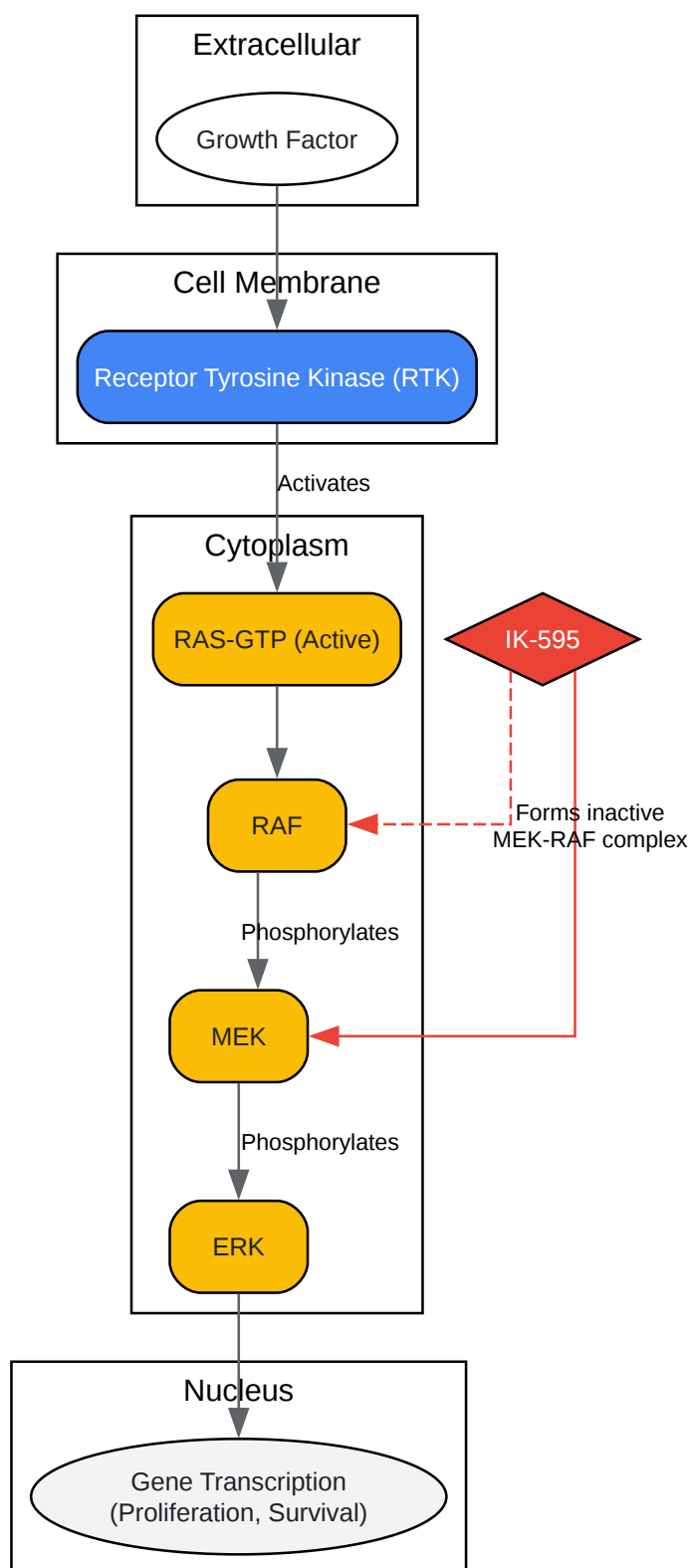
IK-595 is an orally bioavailable small molecule developed by Ikena Oncology.[\[11\]](#) It is classified as a MEK/RAF molecular glue and dual kinase inhibitor.[\[12\]](#) The discovery of IK-595 was driven by the need to overcome the limitations of existing MEK inhibitors, which are often hampered by the development of resistance, particularly through CRAF-mediated reactivation of the MAPK pathway.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Mechanism of Action

IK-595 has a novel mechanism of action. Instead of simply inhibiting the kinase activity of MEK, it acts as a "molecular glue" to trap MEK in a stable and inactive complex with RAF isoforms (A-RAF, B-RAF, and C-RAF).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) This prevents the RAF-dependent phosphorylation and activation of MEK, leading to a durable inhibition of the RAS/MAPK signaling pathway.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) This mechanism is designed to be effective against various RAS and RAF mutations and to prevent the common resistance mechanism of CRAF-mediated MEK reactivation.[\[14\]](#)[\[17\]](#)[\[18\]](#)

Signaling Pathway

The RAS/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20][21] Mutations in RAS and RAF genes are common drivers of oncogenesis.[22] IK-595 targets the core of this pathway by forming an inactive MEK-RAF complex.



[Click to download full resolution via product page](#)

Caption: RAS/MAPK Pathway Inhibition by IK-595.

Experimental Protocols

2.4.1 Phase 1 Clinical Trial Design (NCT06270082)

IK-595 is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter study. [\[23\]](#)[\[24\]](#)

- Patient Population: Patients with advanced solid tumors with confirmed RAS or RAF gene alterations for whom there are no further effective treatment options.[\[23\]](#)
- Study Design: The study consists of a dose-escalation phase followed by a dose-expansion phase.[\[23\]](#)
 - Dose Escalation: Utilizes a Bayesian Optimal Interval (BOIN) design to determine the recommended Phase 2 dose (RP2D) and/or maximum tolerated dose (MTD).[\[13\]](#)[\[15\]](#)[\[16\]](#)
 - Dose Expansion: Enrolls patients in genetically defined cohorts to further evaluate safety and preliminary antitumor activity.[\[15\]](#)[\[23\]](#)
- Administration: IK-595 is administered orally on an intermittent dosing schedule in 30-day cycles.[\[15\]](#)[\[16\]](#)
- Primary Objectives: To evaluate the safety and tolerability of IK-595 and to determine the RP2D and/or MTD.[\[15\]](#)[\[16\]](#)
- Secondary Objectives: To evaluate preliminary antitumor activity (RECIST 1.1), pharmacokinetics (PK), and pharmacodynamic (PD) effects on pERK in paired tumor biopsies.[\[13\]](#)[\[15\]](#)[\[16\]](#)

Quantitative Data

Parameter	Value	Reference
Mechanism of Action	MEK/RAF Molecular Glue	[12]
Administration Route	Oral	[11]
Development Phase	Phase 1	[11]
Clinical Trial Identifier	NCT06270082	[23][24]
pERK Inhibition (IC50)	0.6 nM	[22]
Preclinical Efficacy (in vivo)	Strong antitumor efficacy at 3 mg/kg	[22]
Half-life ($t_{1/2}$) in humans (predicted)	~24 hours	[14]
Overall Disease Control Rate (Phase 1, as of Jan 2025)	44% (15/34) in disease-evaluable patients	[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MUC1 Monoclonal Antibody (C595), FITC (MA1-35942) [thermofisher.com]
- 2. Anti-MUC1 antibody [C595 (NCRC48)] (GTX30742) | GeneTex [genetex.com]
- 3. Anti-MUC1 Antibody [C595 (NCRC48)] (FITC) (A279959) | Antibodies.com [antibodies.com]
- 4. Production and characterization of 188Re-C595 antibody for radioimmunotherapy of transitional cell bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production and characterization of a recombinant anti-MUC1 scFv reactive with human carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preliminary Development and Testing of C595 Radioimmunoconjugates for Targeting MUC1 Cancer Epitopes in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bismuth-213 radioimmunotherapy with C595 anti-MUC1 monoclonal antibody in an ovarian cancer ascites model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary Development and Testing of C595 Radioimmunoconjugates for Targeting MUC1 Cancer Epitopes in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IK-595 by Ikena Oncology for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 12. Facebook [cancer.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. ASCO Meetings [meetings.asco.org]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. What is the RAS/MAPK pathway? [medgen.med.tohoku.ac.jp]
- 20. anygenes.com [anygenes.com]
- 21. Ras-MAPK Pathway - Creative Biolabs [creativebiolabs.net]
- 22. IK-595 MEK-RAF inhibitor preclinical data presented | BioWorld [bioworld.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. A first-in-human (FiH) study of IK-595, an oral dual MEK/RAF inhibitor, in patients with RAS-or RAF-altered advanced solid tumors [mdanderson.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cancer Therapeutics: C595 and IK-595]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669713#d595-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com